molecular formula C9H12O B8602829 1-Cyclohexyl-2-propyn-1-one

1-Cyclohexyl-2-propyn-1-one

Cat. No.: B8602829
M. Wt: 136.19 g/mol
InChI Key: VRZSUVFVIIVLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-propyn-1-one is a valuable ketone compound featuring a cyclohexyl group and a propynone moiety, making it a versatile building block in organic synthesis. Its primary research application is as a key precursor in the synthesis of optically active 1-cyclohexyl-2-propyn-1-ol, a critical intermediate in the production of prostaglandin derivatives . The compound serves as a substrate for enzymatic or microbial reduction processes to produce chiral alcohols with high enantiomeric purity, which are essential for developing pharmaceuticals and other biologically active molecules . As a specialized synthetic intermediate, this compound is for research applications only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-cyclohexylprop-2-yn-1-one

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h1,8H,3-7H2

InChI Key

VRZSUVFVIIVLPV-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexyl 2 Propyn 1 One

Carbonyl-Forming Coupling Strategies

An alternative synthetic approach involves the formation of the ketone's carbon skeleton through carbon-carbon bond-forming reactions. These methods typically unite a cyclohexyl precursor with a three-carbon propynoyl unit.

Grignard reagents are powerful carbon nucleophiles widely used in the synthesis of alcohols and ketones. youtube.com A plausible route to 1-cyclohexyl-2-propyn-1-one involves the reaction of a Grignard reagent with a suitable acyl derivative. There are two primary pathways:

Cyclohexyl Grignard + Propynoyl Electrophile: Cyclohexylmagnesium bromide can be reacted with an activated propynoyl derivative, such as propynoyl chloride. The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon.

Ethynyl Grignard + Cyclohexanecarbonyl Electrophile: Ethynylmagnesium bromide can be reacted with cyclohexanecarbonyl chloride. Here, the alkynyl nucleophile attacks the cyclohexyl-attached carbonyl.

A significant challenge in using Grignard reagents with highly reactive electrophiles like acid chlorides is the potential for over-addition. organic-chemistry.orgstudy.com The initially formed ketone is itself electrophilic and can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon workup. organic-chemistry.org To favor ketone formation, the reaction must be conducted at low temperatures and with careful control of stoichiometry, though isolating the ketone in high yield can still be difficult.

The Weinreb-Nahm ketone synthesis provides a highly effective solution to the over-addition problem encountered in Grignard reactions with acid chlorides or esters. mychemblog.comresearchgate.net This method involves a two-step process starting from a carboxylic acid derivative.

First, a stable intermediate known as a Weinreb-Nahm amide is prepared. For this synthesis, cyclohexanecarboxylic acid would be converted to its corresponding N-methoxy-N-methylamide (N-methoxy-N-methylcyclohexanecarboxamide). This is typically achieved by treating cyclohexanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.comtandfonline.com

In the second step, this amide is treated with an organometallic reagent, such as ethynylmagnesium bromide or ethynyllithium. uib.no The organometallic reagent adds to the amide carbonyl to form a stable, chelated tetrahedral intermediate. mychemblog.com This intermediate does not collapse to the ketone until acidic workup is performed. Crucially, the intermediate is stable to further nucleophilic attack, thus preventing the over-addition side reaction. researchgate.net This method is renowned for its high yields and reliability in producing ketones from organometallic reagents. acs.org

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
1-Cyclohexylprop-2-yn-1-ol (B1605584)
Acetic Acid
Acetone
Cyclohexanecarbonyl chloride
Cyclohexanecarboxylic acid
Cyclohexylmagnesium bromide
Dess-Martin periodinane (DMP)
Dichloromethane (CH₂Cl₂)
Dimethyl sulfoxide (B87167) (DMSO)
Ethynyllithium
Ethynylmagnesium bromide
Fe(NO₃)₃·9H₂O (Iron(III) nitrate (B79036) nonahydrate)
Hydrogen peroxide
N,O-dimethylhydroxylamine
N-methoxy-N-methylcyclohexanecarboxamide
Oxalyl chloride
Potassium permanganate (B83412) (KMnO₄)
Propynoyl chloride
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Sulfuric acid
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
Toluene
Triethylamine (Et₃N)

Other C-C Bond Forming Reactions for Carbonyl Introduction

The introduction of the carbonyl group central to this compound can be achieved through several C-C bond-forming reactions. These methods typically involve the coupling of a cyclohexyl precursor with a three-carbon acetylenic synthon.

One common approach involves the reaction of a cyclohexyl-containing organometallic reagent with an electrophilic propynoyl equivalent. For instance, the use of cyclohexylmagnesium bromide, a Grignard reagent, can be envisioned to react with propynal or a protected derivative, followed by oxidation of the resulting secondary alcohol to the desired ketone. libretexts.orgbrainly.inaskfilo.comstudy.com

Alternatively, the acylation of an alkynyl nucleophile with a cyclohexanecarbonyl derivative represents a viable strategy. This can be accomplished through the reaction of cyclohexanecarbonyl chloride with an acetylide salt. Modern variations of this approach utilize milder conditions and catalysts to improve yields and functional group tolerance. A notable example is the Sonogashira coupling, which, although more commonly used for aryl halides, can be adapted for the coupling of acid chlorides with terminal alkynes in the presence of palladium and copper catalysts.

Another contemporary method involves the use of potassium alkynyltrifluoroborate salts as stable and less hazardous alternatives to terminal alkynes. These salts can react with acyl chlorides, such as cyclohexanecarbonyl chloride, to furnish the corresponding ynone. This method often proceeds under mild conditions and demonstrates good functional group compatibility.

A hypothetical reaction scheme for the synthesis of this compound from cyclohexanecarbonyl chloride and ethynyltrimethylsilane is presented below:

StepReactantsReagents and ConditionsProduct
1Cyclohexanecarbonyl chloride, EthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt1-Cyclohexyl-3-(trimethylsilyl)-2-propyn-1-one
21-Cyclohexyl-3-(trimethylsilyl)-2-propyn-1-oneK₂CO₃, MeOH, rtThis compound

Cyclohexane (B81311) Ring Functionalization and Alkynylation Approaches

An alternative synthetic strategy involves the initial functionalization of a cyclohexane ring followed by the introduction of the propynone side chain. This approach can be particularly useful when starting from readily available or substituted cyclohexane derivatives.

One potential pathway is the Friedel-Crafts acylation of a suitably activated cyclohexane derivative. However, the direct Friedel-Crafts acylation of cyclohexane itself is not feasible due to the lack of aromaticity. A more plausible approach would involve the preparation of cyclohexanecarboxylic acid, which can then be converted to cyclohexanecarbonyl chloride. This acid chloride can then undergo a Friedel-Crafts-type reaction with an appropriate acetylenic nucleophile, as described in the previous section. A patent describes the synthesis of cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid, which involves the formation of cyclohexanecarboxylic acid as an intermediate, followed by conversion to the acid chloride and a Friedel-Crafts reaction. google.comgoogle.com

A more direct functionalization could involve the α-alkynylation of a cyclohexanone (B45756) derivative. This would require the selective formation of an enolate from cyclohexanone, followed by reaction with an electrophilic alkynylating agent. However, controlling the regioselectivity and preventing over-alkynylation can be challenging.

Biocatalytic and Stereoselective Pathways to 1-Cyclohexyl-2-propyn-1-ol as a Precursor to the Ketone

Biocatalysis offers a powerful and often highly stereoselective approach to the synthesis of chiral molecules. In the context of this compound, biocatalytic methods are primarily focused on the reduction of the ketone to the corresponding chiral alcohol, 1-cyclohexyl-2-propyn-1-ol. This alcohol can then be oxidized back to the ketone if desired, or used as a chiral building block in further synthetic transformations.

The stereoselective reduction of prochiral ketones is a well-established application of biocatalysis, with numerous alcohol dehydrogenases (ADHs) from various microorganisms being employed for this purpose. nih.govnih.gov These enzymes, often used as isolated enzymes or within whole-cell systems, can exhibit high enantioselectivity, leading to the production of either the (R)- or (S)-enantiomer of the alcohol with high optical purity. mdpi.com

The choice of biocatalyst is crucial for achieving the desired stereoselectivity. For example, reductases that follow Prelog's rule will deliver the (S)-alcohol, while anti-Prelog reductases will yield the (R)-alcohol. The reaction conditions, such as pH, temperature, and the choice of co-substrate for cofactor regeneration (typically NADH or NADPH), are also critical parameters for optimizing the efficiency and selectivity of the biocatalytic reduction.

A general scheme for the biocatalytic reduction of this compound is as follows:

SubstrateBiocatalystCofactor Regeneration SystemProductEnantiomeric Excess (e.e.)
This compoundAlcohol Dehydrogenase (e.g., from Lactobacillus kefir)Isopropanol/Acetone(S)-1-Cyclohexyl-2-propyn-1-ol>99%
This compoundAlcohol Dehydrogenase (e.g., from Rhodococcus ruber)Glucose/Glucose Dehydrogenase(R)-1-Cyclohexyl-2-propyn-1-ol>99%

The Corey-Itsuno reduction, a well-known chemical method for the asymmetric reduction of ketones, also provides a route to chiral propargyl alcohols from the corresponding ynones. wikipedia.org

Comparative Analysis of Synthetic Efficiency, Scalability, and Green Chemistry Principles

A comparative analysis of the different synthetic methodologies for this compound reveals trade-offs between efficiency, scalability, and adherence to green chemistry principles. Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) can be used to evaluate the "greenness" of each route. wiley-vch.denih.govoulu.fimdpi.comwhiterose.ac.uk

Route 1: Grignard-based Synthesis This classical organometallic approach often provides good yields on a laboratory scale. However, the use of stoichiometric magnesium and potentially hazardous ethereal solvents can be problematic for large-scale production. The generation of magnesium salts as byproducts lowers the atom economy.

Route 2: Acylation of Alkynes Modern catalytic methods for the acylation of alkynes, such as those utilizing palladium and copper catalysts or potassium alkynyltrifluoroborate salts, offer milder reaction conditions and potentially higher atom economy compared to the Grignard route. The catalytic nature of these reactions reduces waste, and the use of more benign solvents can be explored. However, the cost and toxicity of the metal catalysts, as well as the need for their removal from the final product, are important considerations for scalability and greenness.

Route 3: Biocatalytic Approach The biocatalytic reduction of the ketone to the chiral alcohol, followed by oxidation, represents a highly selective and environmentally benign approach. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, eliminating the need for harsh reagents and organic solvents. The high stereoselectivity can obviate the need for chiral resolution steps, further improving efficiency. However, the scalability of biocatalytic processes can be limited by factors such as enzyme stability, productivity, and the need for specialized equipment.

The following table provides a hypothetical comparative analysis of these routes based on key green chemistry metrics:

MetricRoute 1: Grignard SynthesisRoute 2: Catalytic AcylationRoute 3: Biocatalytic (Reduction-Oxidation)
Atom Economy (AE) ModerateHighHigh
Reaction Mass Efficiency (RME) Low to ModerateModerate to HighModerate
Process Mass Intensity (PMI) HighModerateLow to Moderate
Solvent Usage High (Ethereal solvents)Moderate (Organic solvents)Low (Aqueous media)
Catalyst None (Stoichiometric Mg)Yes (Pd, Cu)Yes (Enzyme)
Scalability ModerateHighModerate
Safety/Hazard High (Grignard reagent)Moderate (Metal catalysts)Low

Chemical Transformations and Reactivity of 1 Cyclohexyl 2 Propyn 1 One

Reactions Involving the Propynyl Moiety

The electron-withdrawing nature of the adjacent carbonyl group activates the alkyne, making the β-carbon atom electrophilic and susceptible to a variety of addition and coupling reactions.

The carbon-carbon triple bond in 1-Cyclohexyl-2-propyn-1-one is activated towards conjugate nucleophilic addition, often referred to as a Michael-type addition. wikipedia.orgorganic-chemistry.org In this process, nucleophiles add to the β-carbon of the alkyne. The reaction is typically highly regioselective due to the electronic influence of the carbonyl group. Softer nucleophiles, such as thiols and amines, preferentially undergo this 1,4-addition rather than attacking the carbonyl carbon (1,2-addition). acs.orgresearchgate.net The initial addition product is an enolate, which is then protonated to yield a β-substituted α,β-unsaturated ketone.

Base-catalyzed additions of thiols, for instance, are known to be highly efficient with ynones, often proceeding exothermically to furnish the vinyl sulfide (B99878) product in high yield. nih.gov Similarly, primary and secondary amines readily add to the activated alkyne to produce enaminones.

Table 1: Examples of Nucleophilic Conjugate Addition to this compound This table is generated based on established reactivity patterns of ynones.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Thiophenol (PhSH)Base catalyst (e.g., Et3N)(E/Z)-1-Cyclohexyl-3-(phenylthio)prop-2-en-1-one
PiperidineSolvent-free or in polar solvent(E)-1-Cyclohexyl-3-(piperidin-1-yl)prop-2-en-1-one
Methanol (CH3OH)Basic conditions (e.g., NaOCH3)(E)-1-Cyclohexyl-3-methoxyprop-2-en-1-one
Sodium Azide (B81097) (NaN3)Polar aprotic solvent(E)-3-Azido-1-cyclohexylprop-2-en-1-one

The terminal alkyne of this compound can undergo hydration to form a dicarbonyl compound. Metal catalysts, particularly those based on mercury(II), gold(I), or ruthenium(II), are often employed to facilitate this transformation. organic-chemistry.orgacs.org In accordance with Markovnikov's rule, the hydration of the terminal alkyne initially produces an enol, where the hydroxyl group adds to the more substituted carbon (the β-carbon). This enol intermediate rapidly tautomerizes to the more stable keto form, yielding 1-cyclohexylpropane-1,3-dione. libretexts.orglibretexts.org

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved, typically using catalysts based on late transition metals. acs.org The reaction of this compound with a primary or secondary amine in the presence of a suitable catalyst can lead to the formation of enamines or imines, depending on the reaction pathway. researchgate.net

Table 2: Potential Products from Hydration and Hydroamination Illustrative transformations based on general metal-catalyzed reactions of terminal alkynes.

ReactionTypical CatalystReactantProduct
Hydration (Markovnikov)HgSO4, H2SO4, H2OWater1-Cyclohexylpropane-1,3-dione
HydroaminationPd, Ru, or Cu complexesAniline (PhNH2)1-Cyclohexyl-3-(phenylamino)prop-2-en-1-one

The alkyne functionality serves as an excellent dipolarophile or dienophile in cycloaddition reactions, providing a powerful method for the synthesis of various heterocyclic and carbocyclic systems. acs.org

A prominent example is the [3+2] cycloaddition with organic azides, known as the Huisgen 1,3-dipolar cycloaddition, which yields 1,2,3-triazoles. mdpi.com When this compound reacts with an azide (R-N₃), a mixture of 1,4- and 1,5-disubstituted triazole regioisomers can be formed. However, the use of ruthenium or copper catalysts can often provide high regioselectivity. nih.gov For instance, ruthenium-catalyzed cycloadditions with internal alkynes often show high regioselectivity, and similar control can be expected with activated terminal alkynes. nih.gov

Other cycloadditions, such as photochemical [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives, are also feasible reactions for ynones. wikipedia.org

The presence of a terminal C(sp)-H bond allows this compound to participate in a variety of cross-coupling reactions. The most notable of these is the Sonogashira coupling, a palladium- and copper-co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for the formation of new carbon-carbon bonds, allowing for the synthesis of more complex, conjugated ynones. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orglibretexts.org

Table 3: Sonogashira Coupling of this compound Representative examples of Sonogashira cross-coupling reactions.

Coupling Partner (R-X)Typical ConditionsProduct
IodobenzenePd(PPh3)4, CuI, Et3N1-Cyclohexyl-3-phenyl-2-propyn-1-one
4-BromotoluenePdCl2(PPh3)2, CuI, Et3N1-Cyclohexyl-3-(p-tolyl)-2-propyn-1-one
(E)-1-Iodo-1-hexenePd(PPh3)4, CuI, Et3N(E)-1-Cyclohexylnon-4-en-2-yn-1-one

Reactions Involving the Ketone Functionality

The carbonyl carbon of this compound is electrophilic and can be attacked by strong, "hard" nucleophiles. leah4sci.comlibretexts.org This 1,2-addition pathway is favored over 1,4-addition by highly reactive organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). acs.orgpw.live Reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary propargyl alcohol.

Reduction of the ketone is another key transformation. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to yield the corresponding secondary alcohol, 1-cyclohexyl-2-propyn-1-ol. Specific biotransformations have also been developed for this purpose; for example, microorganisms can be used to stereoselectively reduce the ketone group to produce optically active 1-cyclohexyl-2-propyn-1-ol. google.com

Table 4: Nucleophilic Addition to the Carbonyl Group Examples based on the known reactivity of ketones with strong nucleophiles and reducing agents.

ReagentReaction TypeProduct
1. CH3MgBr 2. H3O+Grignard Addition1-Cyclohexyl-1-methyl-2-propyn-1-ol
1. PhLi 2. H3O+Organolithium Addition1-Cyclohexyl-1-phenyl-2-propyn-1-ol
1. NaBH4 2. H2OReduction1-Cyclohexyl-2-propyn-1-ol
Geotrichum sp. (microorganism)Biocatalytic Reduction(S)-1-Cyclohexyl-2-propyn-1-ol google.com

Enolate Chemistry: Alpha-Functionalization and Alkylation

The presence of a carbonyl group in this compound renders the α-protons acidic, allowing for the formation of an enolate under basic conditions. youtube.com This enolate is a powerful nucleophile and can undergo various reactions at the α-carbon. masterorganicchemistry.com The reactivity of the enolate allows for the introduction of a wide range of functional groups at this position, a process known as α-functionalization.

One of the most significant applications of the enolate chemistry of this compound is in alkylation reactions. libretexts.org By treating the ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the enolate can be generated quantitatively. mnstate.edu Subsequent reaction with an alkyl halide (R-X) leads to the formation of a new carbon-carbon bond at the α-position, yielding an α-alkylated product. This SN2 reaction is most efficient with primary or methyl halides. libretexts.org The use of a bulky base like LDA favors the formation of the kinetic enolate, where the less substituted α-proton is removed. youtube.com

The general scheme for the α-alkylation is as follows:

StepDescriptionReactantsProducts
1Enolate FormationThis compound, Strong Base (e.g., LDA)Lithium enolate
2AlkylationLithium enolate, Alkyl Halide (R-X)α-alkylated this compound

This methodology provides a versatile route to synthesize a variety of substituted alkynones, which are valuable intermediates in organic synthesis. The choice of the base and reaction conditions can influence the regioselectivity of the enolate formation when asymmetric ketones are used. wikipedia.org

Tandem and Cascade Reactions Utilizing Both Functional Groups

The presence of both a ketone and an alkyne functionality in this compound makes it an ideal substrate for tandem or cascade reactions. wikipedia.org These reactions, also known as domino reactions, involve a sequence of two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. researchgate.netscribd.com This approach offers significant advantages in terms of atom economy, efficiency, and the rapid construction of complex molecular architectures from simple starting materials. 20.210.105

For instance, a reaction sequence could be initiated at one functional group, which then generates a reactive intermediate that subsequently undergoes an intramolecular reaction with the other functional group. An example could involve the initial formation of an enolate, followed by an intramolecular cyclization onto the alkyne. While specific examples of tandem reactions involving this compound were not found in the search results, the general principles of cascade reactions are well-established and applicable to this molecule. wikipedia.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or a group within a molecule to form a structural isomer. wiley-vch.debyjus.com In the context of this compound, several rearrangement pathways can be envisioned, particularly under acidic or basic conditions or upon photochemical activation.

One potential rearrangement is the Meyer-Schuster rearrangement, which is the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones. While this compound is already an α,β-unsaturated ketone (with respect to the alkyne), its corresponding alcohol, 1-cyclohexyl-2-propyn-1-ol, could potentially undergo such rearrangements.

Another possibility is the Rupe rearrangement, which is also an acid-catalyzed reaction of α-alkynyl alcohols that can lead to α,β-unsaturated ketones.

Isomerization of the triple bond to an allene (B1206475) or a conjugated diene system could also occur under specific catalytic conditions. The specific pathways and products of rearrangement and isomerization reactions are highly dependent on the reaction conditions, including the catalyst, solvent, and temperature.

Advanced Spectroscopic and Chromatographic Characterization of 1 Cyclohexyl 2 Propyn 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for the carbon skeleton, proton environments, and their connectivity.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 1-Cyclohexyl-2-propyn-1-one molecule.

The ¹H NMR spectrum is anticipated to show distinct signals for the acetylenic proton, the methine proton on the cyclohexyl ring adjacent to the carbonyl group, and the various methylene protons of the cyclohexyl ring. The acetylenic proton (H-3) is expected to appear as a sharp singlet in the region of 2.5–3.5 ppm. The methine proton (H-4) alpha to the carbonyl group would be deshielded and appear further downfield, likely as a multiplet due to coupling with adjacent methylene protons. The remaining cyclohexyl protons (H-5, H-6, H-7) would produce a complex series of overlapping multiplets in the upfield region, typical for saturated cyclic systems. oregonstate.edu

The ¹³C NMR spectrum provides information on each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom, with an expected chemical shift in the range of 205–220 ppm. libretexts.org The two sp-hybridized carbons of the alkyne group (C-2 and C-3) would appear in the intermediate region of the spectrum. The methine carbon of the cyclohexyl ring attached to the carbonyl (C-4) would also be deshielded relative to the other saturated carbons. The remaining methylene carbons of the cyclohexyl ring (C-5, C-6, C-7) are expected at higher field, with their exact shifts depending on their spatial relationship to the carbonyl group. libretexts.orgmasterorganicchemistry.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C=O-~210
2C≡C-~85
3≡C-H~3.0 (s)~80
4CH~2.5 (m)~50
5, 5'CH₂~1.6-1.9 (m)~28
6, 6'CH₂~1.2-1.5 (m)~26
7CH₂~1.2-1.5 (m)~25

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the methine proton (H-4) and the adjacent methylene protons (H-5). Further correlations would be observed between the different sets of non-equivalent methylene protons within the cyclohexyl ring, allowing for the tracing of the ring's proton network. No correlation would be seen for the isolated acetylenic proton (H-3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). uvic.ca This technique is invaluable for definitively assigning each carbon signal. For instance, the signal for the acetylenic proton (H-3) would show a cross-peak with the acetylenic carbon signal (C-3). Similarly, the methine proton signal (H-4) would correlate with the methine carbon signal (C-4), and the various methylene proton signals would correlate with their respective carbon signals (C-5, C-6, C-7), resolving any ambiguities from the 1D spectra. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). libretexts.orgemerypharma.com This is particularly useful for identifying quaternary carbons (like C-1 and C-2) and for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The acetylenic proton (H-3) showing a correlation to the carbonyl carbon (C-1) and the other acetylenic carbon (C-2).

The methine proton (H-4) showing correlations to the carbonyl carbon (C-1) and the adjacent cyclohexyl carbons (C-5).

The methylene protons at C-5 showing a correlation to the key methine carbon C-4. These correlations would unambiguously confirm the connection of the propynoyl group to the cyclohexyl ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecular ion. For this compound, the molecular formula is C₉H₁₂O. HRMS can distinguish this composition from other isobaric species (molecules with the same nominal mass but different elemental formulas). The theoretical exact mass is a critical piece of data for the confirmation of a new compound's identity. wikipedia.orgnist.govnih.govresearchgate.netresearchgate.net

Elemental Composition and Exact Mass of this compound

Molecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
C₉H₁₂O136136.088815

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. It is an excellent method for assessing the purity of volatile compounds like this compound and for monitoring the progress of its synthesis. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting compound confirms its identity.

In the mass spectrometer, electron ionization typically causes the molecular ion to fragment in a predictable manner. For ketones, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two main alpha-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, leading to the formation of a cyclohexyl cation ([C₆H₁₁]⁺, m/z = 83) and a propynoyl radical.

Cleavage of the bond between the carbonyl carbon and the alkyne, resulting in a propynoyl cation ([C₃HO]⁺, m/z = 53) and a cyclohexyl radical.

The fragmentation of the cyclohexyl ring itself can also lead to characteristic ions, such as a prominent peak at m/z = 55. whitman.edu The observation of the molecular ion peak (M⁺) at m/z = 136 and this predictable fragmentation pattern provides strong evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these methods highly effective for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch. For a saturated six-membered ring ketone, this band typically appears around 1710-1715 cm⁻¹. qiboch.combartleby.compressbooks.pub Another key feature would be the sharp, medium-intensity absorption corresponding to the terminal alkyne ≡C-H stretch, expected around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch would give rise to a weaker absorption in the 2100-2140 cm⁻¹ region.

Raman Spectroscopy: While the C=O stretch is also visible in Raman spectra, this technique is particularly sensitive to the vibrations of non-polar or weakly polar bonds. Therefore, the C≡C triple bond stretch of the alkyne, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, expected between 2100 and 2140 cm⁻¹. nih.govacs.orgresearchgate.net The terminal ≡C-H stretch is also observable. The symmetric C-H stretching vibrations of the cyclohexyl ring's CH₂ groups would also be prominent.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
≡C-H StretchTerminal Alkyne~3300~3300Medium (IR), Strong (Raman)
C-H StretchCyclohexyl CH₂2850-29352850-2935Strong
C≡C StretchAlkyne2100-21402100-2140Weak-Medium (IR), Strong (Raman)
C=O StretchKetone~1715~1715Strong (IR)

Diagnostic Frequencies for Carbonyl and Alkynyl Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule, such as this compound. The carbonyl (C=O) and alkynyl (C≡C) groups exhibit characteristic absorption frequencies that are diagnostic for this class of compounds.

The carbonyl group of a saturated aliphatic ketone, like the cyclohexyl ketone portion of the molecule, typically shows a strong, sharp absorption band in the region of 1715 cm⁻¹. The exact position can be influenced by the molecular environment, but it remains one of the most prominent peaks in the spectrum.

The terminal alkyne group gives rise to two distinct and diagnostically useful signals. The carbon-carbon triple bond (C≡C) stretching vibration appears as a sharp, medium-intensity absorption between 2100 and 2260 cm⁻¹. Furthermore, the stretch of the hydrogen atom attached to the sp-hybridized carbon (≡C–H) results in a sharp and intense band appearing around 3300 cm⁻¹. The presence of both of these bands is strong evidence for a terminal alkyne functionality.

Table 1: Expected Diagnostic IR Absorption Frequencies for this compound

Functional Group Moiety Vibration Type Expected Frequency (cm⁻¹) Intensity
Carbonyl C=O Stretch ~1715 Strong, Sharp
Alkynyl C≡C Stretch 2100 - 2260 Medium, Sharp
Alkynyl H ≡C–H Stretch ~3300 Strong, Sharp

Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives, providing critical information on purity, enantiomeric composition, and enabling the isolation of high-purity material.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. For chiral derivatives, or in cases where the compound itself is chiral due to its synthesis, chiral HPLC is the most effective and widely used technique for separating enantiomers and determining their relative proportions, known as enantiomeric excess (ee). nih.gov

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. phenomenex.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and have been successfully applied to a wide range of chiral compounds, including ketones. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane and isopropanol for normal-phase chromatography, is optimized to achieve baseline separation of the enantiomers. phenomenex.com Detection is commonly performed using a UV detector, as the carbonyl group provides a suitable chromophore. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Typical Parameters for Chiral HPLC Method Development

Parameter Description Typical Conditions
Stationary Phase Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica)
Mobile Phase Normal Phase Eluents Hexane/Isopropanol, Hexane/Ethanol mixtures
Flow Rate Rate of mobile phase delivery 0.5 - 1.5 mL/min (for analytical columns)
Detection Method of peak visualization UV-Vis Detector (e.g., at 210-254 nm)
Column Temperature To ensure reproducibility Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) is a powerful analytical technique suited for the separation and analysis of compounds that are volatile and thermally stable. While this compound itself has a relatively high boiling point, GC can be invaluable for monitoring reaction progress by detecting volatile starting materials or by-products. It is also highly effective for analyzing low-boiling-point derivatives or potential impurities. For instance, GC coupled with Mass Spectrometry (GC-MS) can identify and quantify trace volatile components in a sample. nih.govnih.gov

For ketones that may be less volatile or prone to degradation at high temperatures, derivatization can be employed. dtic.milthermofisher.com Converting the carbonyl group into a more stable and volatile derivative, such as an oxime, can facilitate GC analysis, enabling better separation and detection. dtic.mil

Following synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, reagents, and by-products. Preparative chromatography is the technique of choice for this isolation on a laboratory scale. warwick.ac.uk The objective of preparative HPLC is to isolate and purify a valuable product, as opposed to the purely analytical goal of quantification. warwick.ac.uk

The process typically begins with the development of an analytical HPLC method that shows good separation of the target compound from its impurities. This method is then scaled up for preparative work. lcms.cz This involves using a larger column packed with the same stationary phase and increasing the mobile phase flow rate. shimadzu.com The goal is to maximize the sample load (the amount of crude mixture injected) and throughput without sacrificing the resolution needed to obtain the desired purity. warwick.ac.ukshimadzu.com Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed to yield the purified this compound.

Theoretical and Computational Studies on 1 Cyclohexyl 2 Propyn 1 One

Electronic Structure and Molecular Orbital Analysis

No published studies were identified that specifically detail the electronic structure or provide a molecular orbital analysis of 1-Cyclohexyl-2-propyn-1-one.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2)

There is no available research that has applied quantum chemical calculations like DFT or MP2 to this compound. Consequently, information regarding its geometry optimization, conformational landscapes, and the analysis of its frontier molecular orbitals is not available.

Geometry Optimization and Conformational Landscapes

Specific data on the optimized geometry and conformational landscape of this compound from computational studies are not present in the accessible literature.

Analysis of Frontier Molecular Orbitals (FMOs)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in published computational studies.

Computational Elucidation of Reaction Mechanisms

No computational studies detailing the reaction mechanisms of this compound could be located.

Transition State Characterization and Activation Barriers

Information regarding the characterization of transition states and the calculation of activation barriers for reactions involving this compound is not available in the current body of scientific literature.

Reaction Energetics and Thermodynamic Profiles

There are no published data on the reaction energetics or thermodynamic profiles for any reactions involving this compound.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the cyclohexyl ring, the carbonyl group, and the carbon-carbon triple bond. As an α,β-alkynyl ketone, it belongs to the broader class of α,β-unsaturated carbonyl compounds. uobabylon.edu.iq The conjugated system created by the carbonyl group and the alkyne moiety significantly influences the molecule's electronic properties and, consequently, its reactivity. uobabylon.edu.iq

Computational studies on analogous α,β-unsaturated carbonyl systems reveal that the presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon triple bond. nih.gov This polarization creates electrophilic centers at both the carbonyl carbon and the β-alkynyl carbon. rsc.org Nucleophilic attack can therefore occur at either of these positions, leading to 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-alkynyl carbon). rsc.org The regioselectivity of such reactions is governed by a combination of factors including the nature of the nucleophile (hard vs. soft), solvent effects, and steric hindrance. rsc.orgnih.gov

The cyclohexyl group, being a bulky alkyl substituent, primarily exerts steric effects. Its conformational flexibility can also play a role in modulating reactivity. Theoretical calculations on substituted cyclohexanones have shown that the conformational preference of substituents (axial vs. equatorial) can influence the accessibility of the carbonyl group and thus affect reaction rates. spcmc.ac.in For this compound, the orientation of the propynoyl group relative to the cyclohexyl ring will impact the steric environment around the reactive sites. Molecular modeling of related cyclohexyl ketones suggests that the molecule will adopt a conformation that minimizes steric strain, which in turn dictates the trajectory of an incoming nucleophile. nih.gov

Substituent effects on the cyclohexyl ring would further modify the reactivity of this compound. Electron-donating or electron-withdrawing groups on the cyclohexyl ring can alter the electronic properties of the carbonyl group and the conjugated system through inductive effects. For instance, an electron-withdrawing substituent would be expected to increase the electrophilicity of the carbonyl carbon and the β-alkynyl carbon, potentially enhancing the rate of nucleophilic attack. Conversely, an electron-donating group would have the opposite effect. The position and stereochemistry of the substituent on the cyclohexyl ring would also be critical in determining its impact.

To illustrate the potential influence of substituents on the reactivity of the α,β-alkynyl ketone system, a hypothetical computational study can be considered. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of a molecule's ability to accept electrons, and a lower LUMO energy generally correlates with higher reactivity towards nucleophiles. The following table presents hypothetical LUMO energies for this compound with different substituents at the 4-position of the cyclohexyl ring, calculated at a representative Density Functional Theory (DFT) level.

Substituent (at 4-position)Hypothetical LUMO Energy (eV)Expected Effect on Reactivity
-H-2.50Baseline
-CH₃ (Electron-donating)-2.45Slightly Decreased
-OH (Electron-donating)-2.42Decreased
-CN (Electron-withdrawing)-2.65Increased
-NO₂ (Strongly electron-withdrawing)-2.80Significantly Increased

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends based on the principles of physical organic chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose. nih.govrsc.org

Infrared (IR) Frequencies: The IR spectrum is characterized by absorptions corresponding to molecular vibrations. For this compound, the most diagnostic vibrational modes would be the C=O stretch of the ketone and the C≡C stretch of the alkyne. Computational methods can predict the frequencies of these vibrations by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, and thus are often scaled by an empirical factor to improve agreement with experiment. aip.org

The following table shows a comparison of typical experimental and computationally predicted (scaled) IR frequencies for the key functional groups in a molecule like this compound.

Functional GroupVibrational ModeTypical Experimental Frequency (cm⁻¹)Typical Calculated (Scaled) Frequency (cm⁻¹)
KetoneC=O Stretch1680 - 17001685 - 1705
AlkyneC≡C Stretch2100 - 21402105 - 2145
Terminal Alkyne≡C-H Stretch3270 - 33303275 - 3335

Note: The data in this table represents typical values for α,β-alkynyl ketones and is intended to be illustrative. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govrsc.org These shielding tensors can then be converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, key ¹H and ¹³C NMR signals would include the acetylenic proton, the carbonyl carbon, the alkynyl carbons, and the protons and carbons of the cyclohexyl ring. The chemical shifts of the alkynyl carbons are particularly sensitive to the electronic environment created by the conjugated system.

Below is a table presenting hypothetical, yet realistic, predicted versus experimental ¹³C NMR chemical shifts for the core structure of this compound, based on values for analogous compounds.

Carbon AtomHypothetical Experimental Chemical Shift (ppm)Hypothetical Predicted Chemical Shift (ppm)
Carbonyl (C=O)185.0184.5
Alkynyl (C-C=O)88.087.8
Alkynyl (C-H)82.081.5
Cyclohexyl (CH attached to C=O)50.050.5

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related compounds and the expected accuracy of modern computational methods. nih.govrsc.org

Academic and Research Applications of 1 Cyclohexyl 2 Propyn 1 One

Application as a Key Building Block in Complex Organic Synthesis

The reactivity of the conjugated system in 1-Cyclohexyl-2-propyn-1-one, along with the steric and electronic influence of the cyclohexyl group, makes it a valuable starting material for the construction of intricate molecular architectures.

Synthesis of Bioactive Molecule Scaffolds and Advanced Intermediates

While direct, large-scale synthesis of specific, commercialized bioactive molecules using this compound is not extensively documented in publicly available research, its structural motifs are present in various bioactive compounds. Heterocyclic compounds, in particular, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these rings. mdpi.comutrgv.edu The chemical functionalities of this compound make it a plausible precursor for the synthesis of diverse heterocyclic scaffolds, which are central to the development of new therapeutic agents. researchgate.nettaylorfrancis.comresearchgate.net The synthesis of such scaffolds is a critical step in drug discovery, allowing for the exploration of new chemical space and the development of novel therapeutic candidates.

Precursor for the Construction of Heterocyclic Systems (e.g., Pyrroles, Imidazopyridines)

The construction of heterocyclic systems is a major focus of organic synthesis, and this compound can serve as a valuable precursor for such transformations.

Pyrroles: The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgyoutube.comorganic-chemistry.orgyoutube.com While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to such a species. For instance, a Michael addition of a nucleophile to the alkyne, followed by hydration of the triple bond, could potentially yield the necessary 1,4-dicarbonyl intermediate for a subsequent Paal-Knorr cyclization.

Imidazopyridines: Imidazopyridines are a class of fused heterocyclic compounds that are present in a number of commercially available drugs and exhibit a wide range of biological activities. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of imidazopyridines often involves multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a three-component reaction that is widely used for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.orgbeilstein-journals.org While direct application of this compound in such a reaction is not explicitly detailed, its ketone functionality suggests its potential as a component in the synthesis of imidazopyridine-fused isoquinolinones, which have been explored for their biological activities. beilstein-journals.org

Heterocyclic SystemSynthetic MethodPotential Role of this compound
PyrrolesPaal-Knorr SynthesisPrecursor to the required 1,4-dicarbonyl compound through functional group transformations.
ImidazopyridinesMulticomponent Reactions (e.g., GBB reaction)Could potentially act as the ketone component in the synthesis of complex fused heterocyclic systems.

Role in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. ddugu.ac.in Asymmetric synthesis aims to produce a single stereoisomer of a chiral product. ddugu.ac.innih.govuvic.cayoutube.com

A notable application of this compound in this area is its use as a prochiral ketone for asymmetric reduction. A patent has described a process for producing optically active 1-cyclohexyl-2-propyn-1-ol through the stereoselective reduction of the ketone group of this compound using a microorganism. nih.gov This biocatalytic approach highlights the potential of this compound as a substrate for generating chiral building blocks. The resulting chiral propargyl alcohol is a valuable intermediate in organic synthesis. The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are key intermediates in the synthesis of many pharmaceuticals. nih.govresearchgate.netlookchem.com

Reaction TypeProductMethodSignificance
Asymmetric ReductionOptically active 1-Cyclohexyl-2-propyn-1-olMicrobial reductionProvides a chiral building block for further synthesis.

Utilization in Catalytic Transformations

Transition metal-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of a wide variety of chemical bonds with high efficiency and selectivity. nrochemistry.comyoutube.comuni-rostock.dewhiterose.ac.uksigmaaldrich.com this compound, with its reactive alkyne and carbonyl functionalities, can serve as a versatile substrate in such transformations.

As a Substrate in Metal-Catalyzed C-C and C-Heteroatom Bond Formations

The carbon-carbon triple bond in this compound is susceptible to a variety of metal-catalyzed additions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: While the Sonogashira coupling is a well-known palladium-catalyzed reaction for the formation of C(sp)-C(sp2) bonds, it typically involves terminal alkynes. uni-rostock.dewhiterose.ac.uk Therefore, direct Sonogashira coupling with the internal alkyne of this compound is not a typical application. However, other palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the alkyne.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a variety of transformations involving alkynes. For instance, copper-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds are a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient alkyne in this compound makes it a suitable substrate for such reactions, where a nucleophile would add to the β-carbon of the alkyne.

Derivatives as Ligands or Precursors for Organometallic Catalysts

Phosphine (B1218219) ligands are a cornerstone of organometallic catalysis, playing a crucial role in tuning the reactivity and selectivity of metal catalysts. tcichemicals.comscbt.comsigmaaldrich.com The structure of this compound, with its reactive alkyne and carbonyl functionalities, presents opportunities for its derivatization into novel ligands. For example, the addition of a secondary phosphine across the alkyne via a hydrophosphination reaction could yield a vinylphosphine derivative. The carbonyl group could also be modified to incorporate other donor atoms, potentially leading to bidentate or polydentate ligands. The electronic and steric properties of such ligands could be fine-tuned by varying the substituents on the phosphorus atom and by further transformations of the cyclohexyl ring. While specific examples of ligands derived from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential as a starting material for the synthesis of new and innovative ligand architectures. tcichemicals.comscbt.comsigmaaldrich.comwikipedia.org

Potential Ligand TypeSynthetic Approach from this compoundPotential Application
Vinylphosphine LigandsHydrophosphination of the alkyneCross-coupling reactions, hydrogenation, etc.
Bidentate P,O-LigandsModification of the carbonyl group and hydrophosphinationAsymmetric catalysis

Potential in Advanced Materials Science Research (e.g., Polymer Chemistry, Optoelectronic Materials)

The unique chemical architecture of this compound, featuring a reactive terminal alkyne and a bulky, aliphatic cyclohexyl group, positions it as a promising, though not yet extensively explored, monomer in the field of advanced materials science. Its potential lies in its ability to undergo various polymerization reactions to form polymers with unique topologies and properties, and its capacity to be incorporated into conjugated systems relevant for optoelectronic applications.

In polymer chemistry, the terminal alkyne functionality of this compound is a versatile handle for a variety of polymerization techniques. One of the most significant is its potential role in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and orthogonal reaction could be utilized to synthesize 1,4-disubstituted 1,2,3-triazole-containing polymers. The bulky cyclohexyl group would likely influence the polymer's physical properties, potentially increasing its solubility in organic solvents and affecting its thermal characteristics and morphology in the solid state.

Furthermore, this compound can be considered a monomer for transition-metal-catalyzed polymerizations. Catalytic systems based on rhodium, palladium, or other transition metals could potentially induce the polymerization of the alkyne moiety to create a polyacetylene-type backbone with pendant cyclohexylcarbonyl groups. The steric hindrance from the cyclohexyl group might influence the stereoregularity of the polymer chain, which in turn would have a significant impact on the material's properties.

The incorporation of the ynone functionality into a polymer backbone could lead to materials with interesting optoelectronic properties. While this compound itself is not a chromophore, its polymerization could lead to the formation of a conjugated poly(enone) structure. The extent of conjugation, and thus the electronic and photophysical properties, would be highly dependent on the polymerization method and the resulting polymer structure. The presence of the cyclohexyl group could influence the polymer's conformation and packing in the solid state, which are critical factors for charge transport in organic electronic devices. For instance, the bulky cyclohexyl groups might disrupt extensive π-π stacking between polymer chains, which could be advantageous in certain applications by promoting solubility and film-forming properties.

Below is a table summarizing the potential properties of polymers derived from alkynyl ketone monomers, based on existing research on related compounds.

Polymer Type Potential Polymerization Method Anticipated Polymer Properties Potential Applications
Poly(1,2,3-triazole)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Good solubility, thermal stability, potential for further functionalization.Specialty plastics, coatings, biomedical materials.
Poly(enone)Transition-metal-catalyzed polymerizationPotential for conjugation, tunable optical and electronic properties.Organic semiconductors, light-emitting diodes (LEDs), sensors.
Cycloaddition PolymersDiels-Alder or other cycloaddition reactionsPotentially rigid and thermally stable structures.High-performance polymers, membranes.

Future Research Directions and Emerging Methodologies in Alkynyl Ketone Chemistry

The field of alkynyl ketone chemistry is continuously evolving, with new synthetic methodologies and applications being reported regularly. Future research involving compounds like this compound is likely to be influenced by these broader trends.

One of the most promising future directions is the development of novel catalytic systems for the selective functionalization and polymerization of alkynyl ketones. This includes the design of more efficient and environmentally benign catalysts for known transformations, as well as the discovery of entirely new catalytic cycles that can lead to novel polymer architectures. For instance, the use of earth-abundant metal catalysts (e.g., iron, copper, zinc) is a growing area of interest, as it offers a more sustainable alternative to precious metal catalysts like palladium and platinum.

Another emerging area is the use of photoredox catalysis to initiate reactions of alkynyl ketones. Visible-light-mediated reactions often proceed under mild conditions and can offer unique reactivity patterns that are not accessible through traditional thermal methods. The application of photoredox catalysis to the polymerization of this compound could lead to polymers with well-defined structures and narrow molecular weight distributions.

The exploration of cycloaddition reactions involving alkynyl ketones is another fertile ground for future research. Beyond the well-established azide-alkyne cycloaddition, other cycloaddition pathways, such as [2+2], [4+2] (Diels-Alder), and [3+2] cycloadditions with various dipoles, could be used to create a diverse range of polymeric and small-molecule structures. The development of enantioselective cycloaddition reactions is a particularly exciting prospect, as it would allow for the synthesis of chiral materials with potential applications in asymmetric catalysis and chiroptical devices.

Furthermore, the incorporation of alkynyl ketones into more complex molecular architectures, such as dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), is a promising avenue for the creation of new functional materials. The rigid and linear nature of the alkyne moiety, combined with the synthetic versatility of the ketone group, makes this compound an attractive building block for the construction of these sophisticated materials.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-Cyclohexyl-2-propyn-1-one, and how should data be validated?

Answer:

  • FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700–1750 cm⁻¹ for the ketone, alkyne C≡C stretch at ~2100–2260 cm⁻¹). Ensure baseline correction and compare to reference spectra for cyclohexane derivatives .
  • NMR (¹H/¹³C) : Assign protons and carbons, focusing on cyclohexyl ring conformation (axial/equatorial protons) and alkyne proton coupling. Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for calibration .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (expected base peak for C₉H₁₃O at m/z 136) and fragmentation patterns. Cross-validate with high-resolution MS (HRMS) for isotopic resolution .
  • Validation : Triplicate measurements and statistical analysis (e.g., standard deviation ≤5%) to ensure reproducibility. Include raw data in supplementary materials .

Advanced: How can contradictions in reaction yields be systematically analyzed during the synthesis of this compound?

Answer:

  • Controlled Variable Testing : Isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, cyclocondensation yields may drop in polar aprotic solvents due to steric hindrance; use a fractional factorial design to identify critical factors .
  • Error Propagation Analysis : Calculate uncertainties from measurement tools (e.g., balances, pipettes) and reaction conditions. Report confidence intervals (95% CI) for yield discrepancies .
  • Mechanistic Studies : Employ computational methods (DFT calculations) to model transition states and identify side reactions (e.g., alkyne dimerization). Compare with experimental kinetic data .
  • Peer Validation : Share protocols via open-access platforms (e.g., protocols.io ) for independent verification .

Basic: What purity assessment methods are essential for this compound, and how should impurities be documented?

Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a non-polar stationary phase (e.g., DB-5). Report retention times and purity ≥98% .
  • Melting Point Analysis : Compare observed melting points with literature values (±2°C tolerance). Note broad ranges as evidence of impurities .
  • Impurity Profiling : Characterize by LC-MS/MS and NMR. Quantify using calibration curves and report limits of detection (LOD ≤0.1%) .
  • Documentation : Tabulate impurities in supplementary materials, including structural hypotheses and synthetic origins (e.g., unreacted cyclohexanecarbonyl chloride) .

Advanced: How can the stability of this compound under varying storage conditions be rigorously evaluated?

Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days) .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Weibull models to predict shelf life. For example, if degradation follows first-order kinetics, calculate t₉₀ (time to 10% loss) .
  • Degradant Identification : Use preparative TLC to isolate degradants, followed by HRMS and 2D NMR (e.g., HSQC, HMBC) for structural elucidation .
  • Reporting : Include stability data in the "Results" section, with degradation pathways discussed in the "Discussion" .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Answer:

  • Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps), solvent drying methods (molecular sieves), and stoichiometry (mmol scale). Avoid ambiguous terms like "stirred vigorously" .
  • Characterization Data : Provide full spectral assignments (NMR chemical shifts, IR peaks) for all new compounds. For known compounds, cite literature spectra with accession codes .
  • Error Reporting : Disclose failed attempts (e.g., "reaction failed in DMF due to side-product formation") to guide future optimization .
  • Supplementary Materials : Upload raw chromatograms, spectral files (.jdx), and computational input files (.com/.inp) in open repositories like Zenodo .

Advanced: How can computational chemistry enhance the understanding of this compound’s reactivity?

Answer:

  • Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS), identifying electrophilic/nucleophilic sites. Compare with experimental substituent effects .
  • Transition-State Analysis : Locate TSs for key reactions (e.g., nucleophilic addition to the alkyne). Validate with intrinsic reaction coordinate (IRC) calculations .
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics. Correlate with empirical data (e.g., rate constants in THF vs. toluene) .
  • Data Sharing : Publish computational workflows in platforms like GitHub, ensuring input files and parameters are transparent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.